molecular formula C9H20O2 B14659663 1,5-Pentanediol, 3,3-diethyl- CAS No. 51111-07-0

1,5-Pentanediol, 3,3-diethyl-

Cat. No.: B14659663
CAS No.: 51111-07-0
M. Wt: 160.25 g/mol
InChI Key: IHYOEGZUFPLXIS-UHFFFAOYSA-N
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Description

1,5-Pentanediol (1,5-PeD), with the chemical formula HO(CH₂)₅OH, is a linear diol widely utilized in polymer synthesis (e.g., polyesters, polyurethanes), coatings, adhesives, and pharmaceuticals . It is produced via catalytic hydrogenolysis of tetrahydrofurfuryl alcohol (THFA) derived from biomass, with Rh-ReOₓ, Pt-WOₓ, and Ni-La(OH)₃ catalysts achieving high yields (~75–80%) . Its terminal hydroxyl groups confer high reactivity, enabling applications in biodegradable plastics and high-barrier packaging materials . Key properties include a density of 0.994 g/mL, boiling point of 242°C, and miscibility in water and organic solvents .

Properties

CAS No.

51111-07-0

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-diethylpentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3

InChI Key

IHYOEGZUFPLXIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Pentanediol

  • Structure and Reactivity: 1,2-Pentanediol (HOCH₂CH(OH)CH₂CH₂CH₃) has adjacent hydroxyl groups, leading to distinct reactivity in hydrogenolysis. Steric hindrance at the 2-position favors selective formation of 1,2-PeD over 1,5-PeD in furfural hydrogenolysis .
  • Catalytic Selectivity: Non-noble metal catalysts (e.g., Cu@MgO-La₂O₃) achieve 64% yield of 1,2-PeD, whereas noble metals (Pt, Rh) favor 1,5-PeD due to directing effects of the -CH₂OH group .
  • Applications : Primarily used in cosmetics (humectant) and pharmaceuticals, contrasting with 1,5-PeD’s industrial polymer applications .

3-Methyl-1,5-Pentanediol

  • Structural Impact: The methyl group at C3 introduces steric hindrance, reducing reaction rates in catalytic processes. For example, selectivity shifts in hydrogenolysis may occur due to restricted access to active sites .
  • Thermal Properties: Increased hydrophobicity compared to 1,5-PeD enhances compatibility with non-polar polymers, improving material flexibility in coatings .

Fluorinated Derivatives (e.g., 2,2,3,3,4,4-Hexafluoro-1,5-PeD)

  • Chemical Stability: Fluorine substituents enhance thermal and chemical resistance, making these derivatives suitable for high-performance materials like fuel cell membranes and organometallic catalysts .
  • Synthesis Challenges : Fluorination requires specialized catalysts (e.g., Pt@Al₂O₃) and controlled conditions to avoid side reactions .

3,3-Diethyl-1,5-Pentanediol (Hypothetical Analysis)

  • This is analogous to how methyl groups in 3-methyl-1,5-PeD influence steric control . Solubility: Increased hydrophobicity could enhance solubility in organic solvents, making it suitable for hydrophobic polyesters or plasticizers. Thermal Stability: The ethyl groups might improve thermal stability in polymers, similar to branched diols like 3-methyl-1,5-PeD .
  • Synthesis Pathway : Likely requires alkylation of glutaric acid derivatives or THFA intermediates, followed by hydrogenation. Catalysts with high acid sites (e.g., WOₓ-supported metals) may facilitate ethyl group introduction .

Data Tables

Table 1: Key Properties of 1,5-PeD and Derivatives

Compound Boiling Point (°C) Density (g/mL) Key Applications Catalytic Yield (%)
1,5-Pentanediol 242 0.994 Polyesters, coatings, adhesives 75–80
1,2-Pentanediol 210 1.065 Cosmetics, pharmaceuticals 64
3-Methyl-1,5-PeD 225 (est.) 0.980 (est.) Flexible polymers, solvents N/A
3,3-Diethyl-1,5-PeD* 260 (est.) 0.950 (est.) Hydrophobic plastics (hypothetical) N/A

*Hypothetical data based on structural analogs.

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